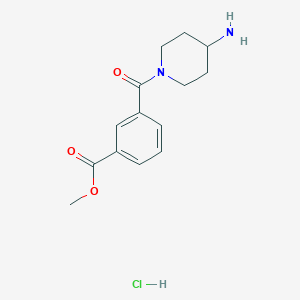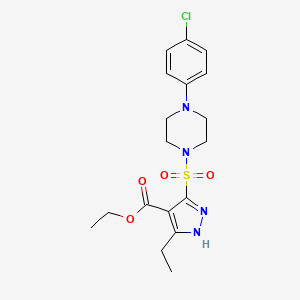
2,5-Dichloro-1-methylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Effects in Ortho-Metalated Complexes
Research on metal-carbon σ bonds in ortho-metalated complexes of iridium(III) and rhodium(III) involving similar pyridine derivatives has demonstrated unique photophysical effects. These include changes in absorption spectra and luminescence properties due to metal-to-ligand charge-transfer transitions. Such studies highlight the potential of pyridine derivatives in the development of luminescent materials and in understanding the role of ligand architecture in modulating electronic properties of metal complexes (Sprouse et al., 1984).
Structural Insights from Crystallography
The crystal structure analysis of 4-Methylpyridinium 2-carboxy-4,5-dichlorobenzoate monohydrate provides insights into hydrogen bonding and molecular assembly. This research underscores the utility of pyridine derivatives in supramolecular chemistry, particularly in designing materials with specific molecular recognition and assembly characteristics (Smith & Wermuth, 2010).
Photochemical Dimerization
The study of photochemical dimerization of 2-aminopyridines and 2-pyridones highlights the reactivity of pyridine derivatives under UV irradiation, forming complex dimeric structures. This has implications for understanding the photoreactivity of pyridine derivatives and designing photo-responsive materials (Taylor & Kan, 1963).
HIV-1 Reverse Transcriptase Inhibition
In medicinal chemistry, derivatives of 3-aminopyridin-2(1H)-one, a compound structurally related to 2,5-Dichloro-1-methylpyridin-4(1H)-one, have been synthesized and evaluated as potent and selective inhibitors of HIV-1 reverse transcriptase. This highlights the potential application of pyridine derivatives in developing antiviral drugs (Saari et al., 1992).
Hydrogen Bonding in Chlorophenols Complexes
The study of chemical shifts in hydrogen-bonded complexes of chlorophenols with amine elucidates the role of hydrogen bonding in molecular recognition and stability, relevant to designing sensors and catalysts (Honda, 2013).
Catalytic Alkylation of Diketones
Research on Rh-catalyzed intermolecular C-alkylation of cyclic 1,2-diketones using olefins, with aminopyridine as a directing group, showcases the catalytic applications of pyridine derivatives in organic synthesis, providing an efficient method for synthesizing complex molecules (Wang, Reinus, & Dong, 2012).
Propiedades
IUPAC Name |
2,5-dichloro-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFFJPJHMUFPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2952904.png)
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2952905.png)
![Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2952908.png)
![5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2952909.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2952910.png)


![(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2952915.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2952916.png)
![N'-(4-methyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2952918.png)
![1-(4-chlorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2952921.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952922.png)
